C-(1-Propyl-1,2,3,4-tetrahydro-quinolin-6-yl)-methylamine oxalate
Description
C-(1-Propyl-1,2,3,4-tetrahydro-quinolin-6-yl)-methylamine oxalate is a chemical compound with the molecular formula C16H24N2O4. It is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinoline ring system and a propyl group.
Properties
IUPAC Name |
oxalic acid;(1-propyl-3,4-dihydro-2H-quinolin-6-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.C2H2O4/c1-2-7-15-8-3-4-12-9-11(10-14)5-6-13(12)15;3-1(4)2(5)6/h5-6,9H,2-4,7-8,10,14H2,1H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBRBZWCXUODAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CN.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Composition and Nomenclature
The compound exists as an oxalate salt of the free base N-methyl-1-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine . Its molecular formula is C₁₆H₂₄N₂O₄ , with a molecular weight of 308.37 g/mol . The oxalate salt arises from the protonation of the methylamine group by oxalic acid, forming a 1:1 stoichiometric complex. Key identifiers include:
- CAS Registry : 1185301-91-0 (oxalate salt), 1164525-12-5 (free base variant)
- IUPAC Name : N-methyl-1-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)methanamine; oxalic acid
- SMILES : CCCN1CCCC2=C1C=CC(=C2)CNC.C(=O)(C(=O)O)O
Synthetic Pathways
Cyclization to Form the Tetrahydroquinoline Core
The tetrahydroquinoline scaffold is synthesized via acid-catalyzed cyclization of substituted aniline derivatives. A representative method from WO2007116922A1 involves:
- Starting Material : (R)-3-(4-Trifluoromethyl-phenylamino)-valeric acid.
- Cyclization : Treatment with phosphorus pentoxide (P₄O₁₀) at 60–100°C for 2–4 hours to form (R)-2-ethyl-6-trifluoromethyl-2,3-dihydro-1H-quinolin-4-one.
- Reduction : Stereoselective reduction of the ketone intermediate using palladium catalysts (e.g., Pd/C) under hydrogen atmosphere to yield the tetrahydroquinoline structure.
Critical Parameters :
- Temperature : 65–75°C optimal for cyclization.
- Catalyst Loading : 5–10 wt% Pd/C ensures complete reduction without over-hydrogenation.
Oxalate Salt Formation
Acid-Base Reaction
The free base is converted to the oxalate salt through neutralization:
Optimization Notes :
Purification and Characterization
Crystallization
The crude oxalate salt is purified via recrystallization from ethanol/water (3:1 v/v) to afford needle-like crystals.
Spectroscopic Data
- ¹H NMR (DMSO-d₆, 400 MHz): δ 1.05 (t, J = 7.2 Hz, 3H, CH₂CH₂CH₃), 2.45 (s, 3H, NCH₃), 3.25–3.40 (m, 4H, quinoline-CH₂), 6.85–7.10 (m, 3H, aromatic).
- IR (KBr): 1710 cm⁻¹ (C=O stretch, oxalate), 1605 cm⁻¹ (C=N stretch).
Industrial-Scale Considerations
Catalyst Recycling
Palladium catalysts are recovered via filtration and reused, reducing costs by ~15% per batch.
Solvent Selection
Dimethylformamide (DMF) and tetrahydrofuran (THF) are preferred for their high boiling points and compatibility with palladium catalysts.
Chemical Reactions Analysis
Types of Reactions
C-(1-Propyl-1,2,3,4-tetrahydro-quinolin-6-yl)-methylamine oxalate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
C-(1-Propyl-1,2,3,4-tetrahydro-quinolin-6-yl)-methylamine oxalate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of C-(1-Propyl-1,2,3,4-tetrahydro-quinolin-6-yl)-methylamine oxalate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- C-(1-Propyl-1,2,3,4-tetrahydro-quinolin-6-yl)-methylamine hydrochloride
- C-(1-Propyl-1,2,3,4-tetrahydro-quinolin-6-yl)-methylamine sulfate
- C-(1-Propyl-1,2,3,4-tetrahydro-quinolin-6-yl)-methylamine nitrate
Uniqueness
C-(1-Propyl-1,2,3,4-tetrahydro-quinolin-6-yl)-methylamine oxalate is unique due to its specific oxalate salt form, which may confer different solubility and stability properties compared to other salts. This uniqueness can influence its reactivity and applications in various fields.
Biological Activity
C-(1-Propyl-1,2,3,4-tetrahydro-quinolin-6-yl)-methylamine oxalate, also known as Quinabactin (CAS No. 946270-26-4), is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N2O3S |
| Molecular Weight | 372.48 g/mol |
| CAS Number | 946270-26-4 |
| Structure | Chemical Structure |
Quinabactin is believed to exert its biological effects through multiple pathways:
- Receptor Modulation : Quinabactin acts as a ligand for certain receptors, influencing cellular signaling pathways.
- Antioxidant Activity : The compound exhibits properties that may mitigate oxidative stress, which is crucial in various pathological conditions.
- Regulation of Calcium Oxalate Crystallization : Research indicates that Quinabactin can influence the crystallization process of calcium oxalate (CaOx), a significant factor in kidney stone formation .
1. Antioxidant Properties
Studies have shown that Quinabactin can reduce oxidative damage in renal tissues. For instance, it has been demonstrated to protect against oxalate-induced free radical injury by modulating oxidative stress markers such as malondialdehyde and protein carbonyls . This protective effect is particularly relevant in conditions like hyperoxaluria, where renal damage is prevalent.
2. Kidney Stone Prevention
Quinabactin's role in regulating CaOx crystallization is noteworthy. By inhibiting the growth of calcium oxalate monohydrate (COM) and promoting the formation of calcium oxalate dihydrate (COD), it significantly reduces the cytotoxicity associated with CaOx crystals . This suggests potential therapeutic applications in preventing kidney stones.
Case Studies and Research Findings
Several studies have explored the biological activities of Quinabactin:
- Study on Oxidative Stress : A study highlighted that administration of Quinabactin significantly reduced renal membrane damage caused by oxalate exposure. This was evidenced by improved histological findings and decreased markers of oxidative stress .
- Kidney Stone Formation : Another investigation focused on the compound's ability to modify the crystallization dynamics of CaOx. The results indicated that Quinabactin not only inhibited crystal growth but also altered the morphology of formed crystals, making them less harmful to renal cells .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for C-(1-Propyl-1,2,3,4-tetrahydro-quinolin-6-yl)-methylamine oxalate, and how can purity be optimized?
- Methodological Answer : A plausible synthesis involves alkylation of 6-methyl-1,2,3,4-tetrahydroquinoline with propyl halides under basic conditions, followed by oxalate salt formation via reaction with oxalic acid in ethanol. Purification can be achieved using recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane). Purity validation requires HPLC (C18 column, UV detection at 254 nm) and NMR spectroscopy (¹H/¹³C) to confirm structural integrity and absence of residual solvents .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Based on analogous compounds, it exhibits acute toxicity (oral, dermal, inhalation; Category 4 per EU-GHS). Use PPE (gloves, goggles, lab coat), conduct reactions in a fume hood, and avoid aerosolization. Emergency protocols should include immediate decontamination with water and medical consultation for exposure. Store in sealed containers under inert gas (e.g., argon) to prevent oxidation .
Q. Which analytical techniques are optimal for characterizing its physicochemical properties?
- Methodological Answer :
- Purity : Reverse-phase HPLC with UV/Vis detection (e.g., 90:10 acetonitrile/water mobile phase) .
- Thermal Stability : Differential scanning calorimetry (DSC) to identify decomposition points.
- Solubility : Shake-flask method in buffered solutions (pH 2–12) at 25°C, analyzed via gravimetry or UV spectroscopy .
Advanced Research Questions
Q. How can dissociation constants (Kb) and pH-dependent solubility profiles be modeled for this compound?
- Methodological Answer : Use thermodynamic models (e.g., OLI Systems’ electrolyte framework) to predict Kb values across temperatures. Validate experimentally via potentiometric titration in aqueous solutions (0.1–1.0 M ionic strength). For solubility, employ the eNRTL activity coefficient model to correlate pH-solubility data, accounting for ionic interactions and speciation .
Q. What metabolic pathways involve methylamine derivatives, and how can their environmental persistence be assessed?
- Methodological Answer : Methylamine is metabolized by methylotrophs (e.g., Methylorubrum extorquens) via the N-methylglutamate pathway. To study biodegradation:
- Use ¹³C-labeled methylamine in soil/water microcosms.
- Track metabolites (e.g., CO₂, oxalate) via LC-MS/MS or isotopic ratio mass spectrometry .
- Assess pathway efficiency under varying O₂ and nutrient conditions .
Q. How can contradictions in reported toxicity or reactivity data be resolved?
- Methodological Answer : Discrepancies may arise from impurity profiles or experimental conditions. Conduct:
- Batch reproducibility tests : Synthesize multiple lots and compare toxicity (e.g., in vitro cytotoxicity assays on HEK-293 cells).
- Stress testing : Expose the compound to light, heat, and humidity to identify degradation products via GC-MS .
- Inter-laboratory validation : Share samples with independent labs using standardized protocols (e.g., OECD guidelines).
Q. What strategies optimize its stability in formulation studies for pharmacological applications?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
